N-Hydroxysuccinimidyl acetoacetate

概要

説明

N-Hydroxysuccinimidyl acetoacetate is a chemical compound used in scientific research. It serves as a versatile tool for bioconjugation, enabling the attachment of molecules to biomolecules . It is a hydroxylated, synthesized molecule and has been shown to have antibacterial activity .

Synthesis Analysis

While specific synthesis methods for N-Hydroxysuccinimidyl acetoacetate were not found in the search results, it is known that this compound is used in scientific research and serves as a versatile tool for bioconjugation .Molecular Structure Analysis

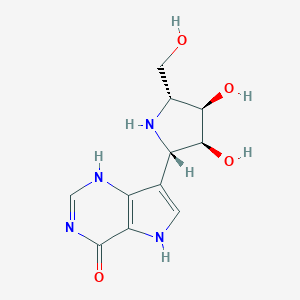

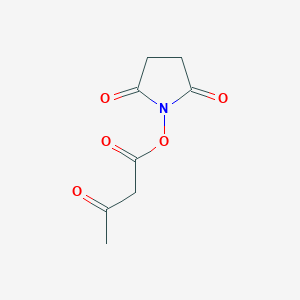

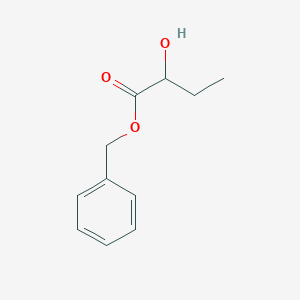

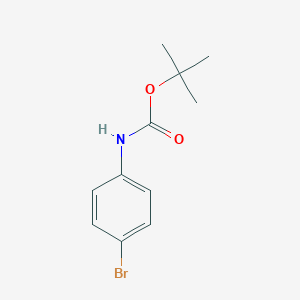

The molecular formula of N-Hydroxysuccinimidyl acetoacetate is C8H9NO5 . The molecular weight is 199.16 g/mol . The InChIKey is VOIVNIGJPPFYCC-UHFFFAOYSA-N .Chemical Reactions Analysis

N-Hydroxysuccinimidyl acetoacetate is used in various bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .Physical And Chemical Properties Analysis

The computed properties of N-Hydroxysuccinimidyl acetoacetate include a molecular weight of 199.16 g/mol, XLogP3-AA of -0.9, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 199.04807239 g/mol, Monoisotopic Mass of 199.04807239 g/mol, Topological Polar Surface Area of 80.8 Ų, Heavy Atom Count of 14, Formal Charge of 0, and Complexity of 293 .科学的研究の応用

Antibacterial Activities

N-Hydroxysuccinimidyl acetoacetate is used in the synthesis of dehydroacetic acid, which is a common pyrone derivative used commercially as an antibacterial and antifungal agent . A novel series of enamine-based derivatives were synthesized to improve the antibacterial activity of dehydroacetic acid. The antibacterial activities of these synthesized analogues were evaluated against Escherichia coli and Staphylococcus aureus .

Protein Modification

N-Hydroxysuccinimidyl acetoacetate can be used to attach fluorescent tags or other detectable labels to proteins. This allows researchers to visualize and track proteins within cells or organisms.

Antibody-Drug Conjugates (ADCs)

N-Hydroxysuccinimidyl acetoacetate can be used to link cytotoxic drugs to antibodies. This is particularly useful in the development of targeted therapies for diseases like cancer.

Organic Synthesis

N-Hydroxysuccinimidyl acetoacetate is a popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis .

Chemiluminescence Coreactant

N-Hydroxysuccinimidyl acetoacetate has been explored as an efficient and stable chemiluminescence coreactant . This can be useful in various analytical applications, including the detection of certain chemicals or biological substances .

Synthesis of Anti-inflammatory Agents

N-Hydroxysuccinimidyl acetoacetate is used in the synthesis of acetoacetamide derivatives, which are intermediates for a novel class of anti-inflammatory agents that target the NLRP3 inflammasome .

作用機序

Result of Action

The result of NHS-Acetate’s action is the formation of a stable amide bond with proteins, allowing for the labeling of proteins for visualization or purification purposes. This enables researchers to study proteins more effectively and can be used in various fields, including proteomics research .

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

Acetoacetate, a ketone body, has been found to have a novel function in promoting muscle cell proliferation. This functional role of acetoacetate in regulating muscle cell function is further evidenced by its capability to accelerate muscle regeneration in normal mice, and it ameliorates muscular dystrophy in mdx mice . This suggests potential future directions for the use of N-Hydroxysuccinimidyl acetoacetate in medical and scientific research.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-5(10)4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIVNIGJPPFYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408543 | |

| Record name | N-Hydroxysuccinimidyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxysuccinimidyl acetoacetate | |

CAS RN |

139549-71-6 | |

| Record name | N-Hydroxysuccinimidyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)